Lipophilicity (XLogP) Comparison: Hexan-1-one vs. Ethanone and Heptan-1-one Homologs
The lipophilicity of 1-(4-Chloro-3-methylphenyl)hexan-1-one, as measured by its computed XLogP3-AA value, is 4.5 [1]. This represents a quantifiable difference from the shorter-chain ethanone analog and the longer-chain heptanone analog. While direct XLogP3-AA values for the ethanone and heptanone analogs are not available in the same curated database, the trend is established by class-level inference: increasing alkyl chain length in a homologous series directly correlates with increased logP [2]. This data point provides a baseline for selecting the optimal homolog for a given synthetic pathway.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | Ethanone analog (C9): lower XLogP (value not available in PubChem); Heptanone analog (C14): higher XLogP (value not available in PubChem) |
| Quantified Difference | Target compound XLogP = 4.5, which is intermediate between shorter and longer chain homologs based on logP trend. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity governs compound solubility, membrane permeability, and chromatographic behavior, directly impacting reaction design, purification efficiency, and bioavailability in downstream applications.
- [1] PubChem. (2025). Compound Summary for CID 91636121, 1-(4-Chloro-3-methylphenyl)hexan-1-one. National Center for Biotechnology Information. View Source
- [2] Wang, R., Fu, Y., & Lai, L. (1997). A New Atom-Additive Method for Calculating Partition Coefficients. Journal of Chemical Information and Computer Sciences, 37(3), 615–621. View Source
